molecular formula C18H19NO4S B12269581 Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate

Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate

Cat. No.: B12269581
M. Wt: 345.4 g/mol
InChI Key: HGXJSIYOYSXLKS-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate is a complex organic compound with a unique structure that includes a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the hydroxy group and the carbamoyl moiety. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbamoyl group produces an amine .

Scientific Research Applications

Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The hydroxy and carbamoyl groups can form hydrogen bonds with target proteins, affecting their function. The benzothiophene moiety can interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate apart is its unique combination of functional groups and the benzothiophene core. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 4-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methylcarbamoyl]benzoate

InChI

InChI=1S/C18H19NO4S/c1-23-17(21)13-6-4-12(5-7-13)16(20)19-11-18(22)9-2-3-15-14(18)8-10-24-15/h4-8,10,22H,2-3,9,11H2,1H3,(H,19,20)

InChI Key

HGXJSIYOYSXLKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CS3)O

Origin of Product

United States

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